Spiro[8lambda6-thiabicyclo[3.2.1]octane-3,2'-oxirane] 8,8-dioxide
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Overview
Description
Spiro[8lambda6-thiabicyclo[3.2.1]octane-3,2’-oxirane] 8,8-dioxide is a complex organic compound characterized by its unique spirocyclic structure. This compound features a sulfur atom integrated into a bicyclic framework, which is further fused with an oxirane ring. The presence of the sulfur atom and the oxirane ring imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[8lambda6-thiabicyclo[3.2.1]octane-3,2’-oxirane] 8,8-dioxide typically involves multi-step organic reactions. One common approach includes the cyclization of suitable precursors under controlled conditions to form the spirocyclic core. The introduction of the oxirane ring is achieved through epoxidation reactions, often using peracids or other oxidizing agents. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Spiro[8lambda6-thiabicyclo[3.2.1]octane-3,2’-oxirane] 8,8-dioxide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxirane ring, leading to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and peracetic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, diols, and various substituted spirocyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Spiro[8lambda6-thiabicyclo[3.2.1]octane-3,2’-oxirane] 8,8-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable probe for studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Spiro[8lambda6-thiabicyclo[3.2.1]octane-3,2’-oxirane] 8,8-dioxide exerts its effects involves interactions with various molecular targets. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in enzyme inhibition studies and the design of covalent inhibitors. The sulfur atom’s oxidation state can also influence the compound’s reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 8lambda6-thiabicyclo[3.2.1]octane-3,8,8-trione
- Spiro[2.3] or [3.3] cyclic frameworks fused with tosylated pyrrolidine
Uniqueness
Spiro[8lambda6-thiabicyclo[3.2.1]octane-3,2’-oxirane] 8,8-dioxide stands out due to its unique combination of a spirocyclic structure with an oxirane ring and a sulfur atom. This combination imparts distinct chemical reactivity and stability, making it a versatile compound for various applications. Compared to similar compounds, it offers a broader range of reactivity and potential for functionalization, which is advantageous in both synthetic and applied chemistry contexts.
Properties
IUPAC Name |
spiro[8λ6-thiabicyclo[3.2.1]octane-3,2'-oxirane] 8,8-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3S/c9-12(10)6-1-2-7(12)4-8(3-6)5-11-8/h6-7H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIFZTCGYKAYKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3(CC1S2(=O)=O)CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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